molecular formula C10H9NO4 B2936576 5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 4722-81-0

5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2936576
CAS No.: 4722-81-0
M. Wt: 207.185
InChI Key: HBNMEXSXIIAELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with the molecular formula C10H11NO4. It is an indole derivative, which is a significant class of heterocyclic compounds known for their wide range of biological activities. Indole derivatives are found in many natural products and pharmaceuticals, making them a crucial area of study in organic chemistry.

Biochemical Analysis

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .

Cellular Effects

The effects of 5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione on cells and cellular processes are diverse. This compound has been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a range of interactions at the molecular level. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This may be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that likely involves various transporters and binding proteins . This compound may also have effects on its own localization or accumulation within cells.

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of indole with methanol and chloromethane in the presence of a catalyst. Another method involves the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indole is reacted with aromatic amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidation states, potentially forming quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-Methoxyindole-2-carboxylic acid: Known for its potential therapeutic applications.

    2,3-Dihydro-1H-indole-2,3-dione: A simpler analog with similar chemical properties.

Uniqueness

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of methoxy groups at the 5 and 6 positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different pharmacological properties.

Properties

IUPAC Name

5,6-dimethoxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)9(5)12/h3-4H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNMEXSXIIAELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.